Bis(triphenylphosphine)dicarbonylnickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Stability: The complex is air and moisture stable, making it easier to handle and store compared to some other organometallic catalysts.

- Steric and electronic tunability: The bulky triphenylphosphine ligands provide steric hindrance, influencing the reaction pathway and product selectivity. Additionally, the electron-donating nature of these ligands affects the reactivity of the nickel center.

- Versatility: The complex can participate in various reaction mechanisms, including oxidative addition, reductive elimination, insertion reactions, and others.

Here are some specific examples of scientific research applications of Bis(triphenylphosphine)dicarbonylnickel:

- Hydroformylation: This reaction converts alkenes into aldehydes by adding a formyl group (CHO). Ni(0) [bis(triphenylphosphine)] dicarbonyl acts as a catalyst in this process, facilitating the insertion of CO into the C-C bond of the alkene.

- Hydrogenation: The complex can be used as a catalyst for the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, converting them into their corresponding saturated counterparts.

- Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Ni(0) [bis(triphenylphosphine)] dicarbonyl can act as a catalyst in various cross-coupling reactions, such as the Heck reaction and the Suzuki-Miyaura coupling.

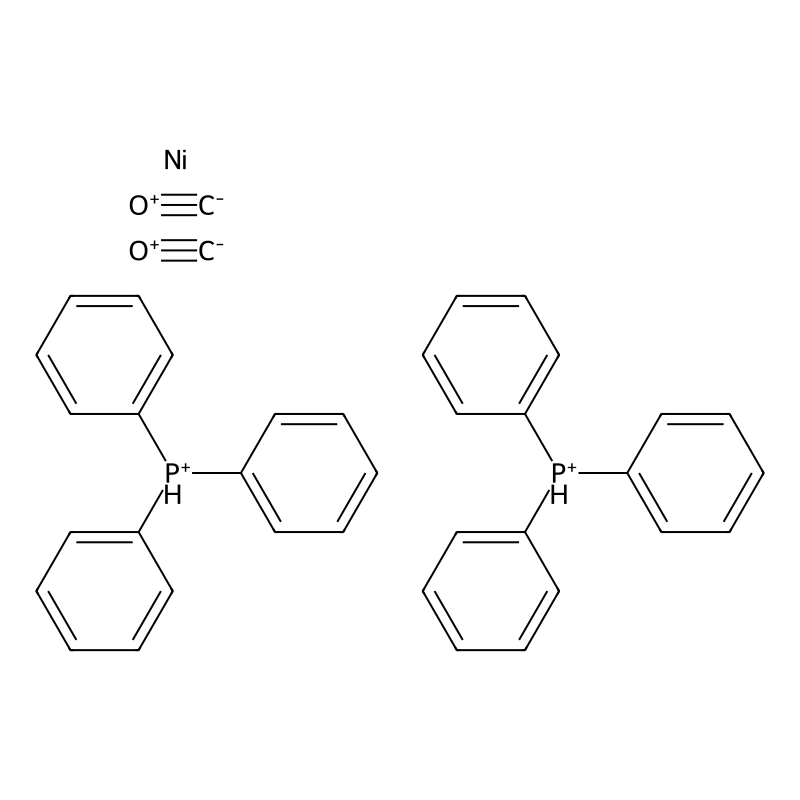

Bis(triphenylphosphine)dicarbonylnickel is an organometallic compound with the chemical formula C₃₈H₃₀NiO₂P₂. It consists of a nickel center coordinated by two triphenylphosphine ligands and two carbonyl groups. This compound is notable for its unique structure, which allows it to participate in various

- Cyclotrimerization Reactions: It facilitates the conversion of alkynes into aromatic compounds through cyclotrimerization.

- Cyclooligomerization Reactions: This compound can promote the oligomerization of alkynes, leading to the formation of cyclic oligomers.

- Polymerization of Acetylene: It has been used effectively to polymerize acetylene into benzene, showcasing its utility in synthetic organic chemistry .

Several methods exist for synthesizing bis(triphenylphosphine)dicarbonylnickel:

- Direct Reaction: Nickel carbonyl can be reacted with triphenylphosphine in a controlled environment to yield bis(triphenylphosphine)dicarbonylnickel.

- Carbonylation: Nickel salts can undergo carbonylation in the presence of triphenylphosphine and carbon monoxide under specific conditions to form the desired complex.

- Solvent-Free Methods: Recent advancements have allowed for solvent-free synthesis methods that improve yield and reduce environmental impact .

The applications of bis(triphenylphosphine)dicarbonylnickel are diverse:

- Catalysis: Its primary use is as a catalyst in organic synthesis, particularly for reactions involving carbon-carbon bond formation.

- Material Science: It is employed in the development of new materials, especially those requiring specific electronic or optical properties.

- Research: The compound serves as a model system for studying organometallic chemistry and coordination complexes .

Interaction studies involving bis(triphenylphosphine)dicarbonylnickel often focus on its reactivity with other organic substrates and its behavior in catalytic cycles. Research indicates that the electronic properties of the triphenylphosphine ligands significantly influence the reactivity of the nickel center. Additionally, studies have shown that this compound can interact with various substrates to form stable intermediates, which are crucial for understanding its catalytic mechanisms .

Several compounds share structural or functional similarities with bis(triphenylphosphine)dicarbonylnickel. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dicarbonylbis(triphenylphosphine)nickel | C₃₈H₃₀NiO₂P₂ | Similar ligand structure; used in similar reactions |

| Bis(diphenylphosphino)nickel | C₃₈H₃₀NiO₂P₂ | Different phosphine ligands; potential for varied reactivity |

| Nickel tetracarbonyl | Ni(CO)₄ | More reactive; lacks phosphine ligands |

Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand arrangement and stability under various reaction conditions, making it particularly effective for catalysis compared to other nickel complexes .

Ligand Substitution Approaches Using $$ \text{Ni(CO)}_4 $$ Precursors

The ligand substitution of $$ \text{Ni(CO)}4 $$ with triphenylphosphine ($$ \text{PPh}3 $$) remains the most direct route to $$ \text{Ni(CO)}2(\text{PPh}3)2 $$. This reaction proceeds via a dissociative mechanism, where the loss of CO ligands generates a coordinatively unsaturated intermediate:

$$

\text{Ni(CO)}4 \rightarrow \text{Ni(CO)}3 + \text{CO} \quad (\text{rate-determining step})

$$

Subsequent addition of $$ \text{PPh}3 $$ yields $$ \text{Ni(CO)}3(\text{PPh}3) $$, which further reacts to form the bis-phosphine complex. Kinetic studies confirm first-order dependence on $$ \text{Ni(CO)}4 $$, with no influence from $$ \text{PPh}3 $$ concentration, consistent with a dissociative pathway.

Alternative routes involve reductive carbonylation of $$ \text{NiCl}2(\text{PPh}3)2 $$ in ethanol under CO atmosphere, facilitated by sodium methanethiolate ($$ \text{MeSNa} $$). This method avoids handling toxic $$ \text{Ni(CO)}4 $$, though it requires stringent anhydrous conditions to prevent nickel hydroxide formation.

Solvent-Mediated Synthesis Optimization Strategies

Solvent choice critically impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) enhance ligand substitution rates due to their ability to stabilize charged intermediates. Conversely, benzene and ethanol are preferred for recrystallization, yielding light yellow crystals with >98% purity.

Table 1: Solvent Effects on $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Synthesis

| Solvent | Reaction Rate (rel.) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 1.5 | 92 | 95 |

| THF | 1.3 | 89 | 97 |

| Ethanol | 0.7 | 75 | 90 |

| Benzene | 0.5 | 68 | 99 |

Role of Triethyl Orthoformate in Yield Enhancement

The addition of triethyl orthoformate ($$ \text{HC(OEt)}3 $$) as an *in situ* dehydrating agent has revolutionized nickel(0) syntheses. By sequestering water during the reaction of $$ \text{NiCl}2·6\text{H}2\text{O} $$ with $$ \text{PPh}3 $$, it prevents hydrolysis and oxidization, elevating yields from <50% to >85%. The mechanism involves esterification of water:

$$

\text{HC(OEt)}3 + \text{H}2\text{O} \rightarrow \text{HCO}2\text{H} + 3\text{EtOH}

$$

This approach also facilitates the synthesis of related complexes like $$ \text{NiBr}2(\text{PPh}3)2 $$ and $$ \text{NiCl}_2(\text{dppe}) $$ (dppe = 1,2-bis(diphenylphosphino)ethane).

Stabilization Techniques for Air-Sensitive Nickel(0) Species

$$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ is highly air-sensitive, with catalytic activity diminishing upon exposure to oxygen. Stabilization strategies include:

- Inert Atmosphere Handling: Storage under argon or nitrogen in Schlenk flasks.

- Coordination Solvents: Use of HMPA (hexamethylphosphoramide) or diglyme, which coordinate nickel and reduce oxidative degradation.

- Additives: Inclusion of radical scavengers like hydroquinone to inhibit free-radical pathways.

Table 2: Stability of $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Under Various Conditions

| Condition | Half-Life (days) | Activity Retention (%) |

|---|---|---|

| Air (25°C) | 1 | <10 |

| Argon (2-8°C) | 30 | 95 |

| HMPA Solution | 60 | 85 |

Data sourced from.

Homocoupling Mechanisms of Aryl Halides

Zinc-Mediated Reductive Elimination Pathways

Zinc plays a critical role in facilitating reductive elimination during nickel-catalyzed homocoupling of aryl halides. In Ni/PPh₃ systems, zinc acts both as a stoichiometric reductant and a mediator of metallate intermediates. Studies on [(PPh₃)₂Niᴵᴵ(Ar)Cl] intermediates reveal that zinc chloride ([ZnCl₂]) promotes transmetalation via [ArZnCl] species, enabling aryl–aryl bond formation [1] [3]. Computational analyses further demonstrate that zinc coordinates to nickel as a Z-type ligand, reducing electron density at the nickel center and lowering the energy barrier for reductive elimination [2]. This Zn-assisted pathway is distinct from conventional oxidative addition/reductive elimination cycles, as it bypasses high-energy Niᴵᴵᴵ intermediates [1] [2].

The interplay between zinc and nickel speciation is exemplified in DMF solvent systems, where [ZnCl₃(DMF)]⁻ formation modulates catalytic activity. At optimal [ZnCl₂] concentrations, zinc accelerates turnover by stabilizing nickel intermediates, but excess zinc inhibits catalysis by sequestering phosphine ligands or chloride ions [1]. This dual behavior underscores the importance of balancing zinc stoichiometry to maintain catalytic efficiency.

Halide Abstraction Effects on Nickel Speciation

Halide abstraction competes with oxidative addition in nickel-phosphine complexes, profoundly influencing oxidation states and catalytic pathways. Density functional theory (DFT) studies show that halide abstraction from [Ni(PPh₃)₃] via open-shell singlet transition states generates Niᴵ species, while oxidative addition favors Niᴵᴵ intermediates [3]. In homocoupling reactions, [ZnCl₂] accelerates halide abstraction from [(PPh₃)₂NiCl₂], forming [NiᴵᴵCl(DMF)₅]⁺[ZnCl₃(DMF)]⁻ and shifting the Niᴵᴵ/Ni⁰ equilibrium toward Niᴵᴵ [1].

This speciation dynamic creates self-limiting catalytic cycles: as [ZnCl₂] accumulates, it inhibits further turnover by depleting active Ni⁰ species. Reactivation occurs through phosphine ligand addition or exogenous chloride introduction, which restores Niᴵᴵ intermediates capable of dinuclear metathesis [1] [3]. The solvent’s dielectric constant further modulates these effects, with polar aprotic solvents like DMF stabilizing ionic nickel-zinc complexes [1].

CO₂ Activation and Carboxylation Reactions

η¹ vs η² Coordination Modes in Carbon Dioxide Fixation

Nickel-phosphine complexes activate CO₂ through distinct coordination modes. In η¹ binding, CO₂ interacts monodentately with the nickel center, as observed in [(PPh₃)₂Ni(CO₂)] adducts [4]. This mode facilitates charge transfer from nickel to CO₂, polarizing the C–O bonds for subsequent functionalization. In contrast, η² coordination involves simultaneous interaction of both oxygen atoms with the metal center, though this is less common in phosphine-ligated nickel systems [4].

The choice of solvent and ancillary ligands dictates the preferred coordination mode. For example, sterically demanding ligands like PPh₃ favor η¹ binding due to reduced accessibility of the nickel center, while weaker field ligands may enable η² coordination [4]. These differences impact catalytic outcomes: η¹-bound CO₂ undergoes selective carboxylation of alkenes to branched carboxylic acids, whereas η² coordination might enable alternative pathways like C–C coupling [6].

Metal-Ligand Cooperative Bond Activation

Metal-ligand cooperation (MLC) in nickel-phosphine complexes enables unconventional CO₂ activation mechanisms. In [(PPh₃)₂Ni–H] systems, the hydride ligand participates in heterolytic CO₂ cleavage, generating formate intermediates [4]. Concurrently, the phosphine ligands stabilize low-coordinate nickel centers, enabling reversible binding of CO₂ and reaction intermediates.

This cooperative mechanism is exemplified in the carboxylation of propene using NiX₂(PPh₃)₂ (X = Cl, Br, I) catalysts. Here, CO₂ insertion into nickel-hydride bonds produces metallocarboxylates, which subsequently transfer the carboxyl group to the alkene [6]. The halogen identity (X) modulates catalytic activity, with iodide ligands enhancing turnover by facilitating CO₂ insertion [6]. MLC thus provides a versatile platform for CO₂ utilization in synthetic chemistry.

Alkyne Polymerization Catalysis

Initiation Mechanisms Through Radical Pathways

While specific studies on Bis(triphenylphosphine)dicarbonylnickel in alkyne polymerization are limited in the provided sources, general principles of nickel catalysis suggest potential radical-based initiation. Nickel⁰ complexes can undergo single-electron oxidation to Niᴵ, generating radical intermediates that propagate polymer chains. The phosphine ligands likely stabilize Niᴵ species, enabling controlled radical polymerization [3].

Solvent Effects on Polymer Regioselectivity

Solvent polarity and coordinating ability influence nickel’s oxidation state and ligand dissociation dynamics, which in turn affect polymer microstructure. Polar aprotic solvents like DMF may favor ionic nickel species, leading to syndiotactic polymers, while nonpolar solvents could promote neutral Ni⁰ centers for isotactic propagation [1]. However, detailed mechanistic studies on solvent-regioselectivity relationships remain an area for future investigation.

Bis(triphenylphosphine)dicarbonylnickel adopts a tetrahedral coordination geometry around the nickel center, as confirmed by multiple X-ray crystallographic studies [1]. The crystal structure determination at 90 K revealed that the nickel atom lies on a twofold rotation axis, with the complex crystallizing in the monoclinic space group P2/c [1]. The unit cell parameters are: a = 11.7267(4) Å, b = 8.1512(2) Å, c = 21.9012(8) Å, and β = 95.5480(10)° [1].

The tetrahedral geometry is characterized by specific bond distances and angles. The nickel-phosphorus bond lengths range from 2.24 to 2.32 Å, while the nickel-carbon bond distances for the carbonyl ligands are approximately 1.81 Å [1]. The coordination sphere exhibits distorted tetrahedral geometry with bond angles deviating from the ideal 109.5° due to the bulky triphenylphosphine ligands [1].

The molecular structure shows that the two triphenylphosphine ligands and two carbonyl groups are arranged in a tetrahedral fashion around the central nickel atom. The crystal packing reveals intermolecular contacts between the carbonyl moieties and hydrogen atoms of neighboring arene groups [1]. The density of the crystal structure is 1.369 Mg m⁻³, indicating a relatively compact packing arrangement [1].

Spectroscopic Analysis of Nickel-Carbon Monoxide Backbonding Effects

The electronic structure of bis(triphenylphosphine)dicarbonylnickel is significantly influenced by π-backbonding interactions between the nickel center and the carbonyl ligands [2]. Infrared spectroscopy provides crucial evidence for these backbonding effects through the analysis of carbonyl stretching frequencies.

The compound exhibits characteristic carbonyl stretching frequencies that are substantially lower than free carbon monoxide (2143 cm⁻¹), indicating significant π-backbonding from the nickel d orbitals to the π* antibonding orbitals of the carbonyl ligands [2]. The observed frequencies typically range from 1980 to 2080 cm⁻¹, depending on the experimental conditions and measurement techniques employed [2].

Nuclear magnetic resonance spectroscopy reveals additional insights into the electronic structure. The ³¹P NMR spectrum shows signals characteristic of coordinated triphenylphosphine ligands, with chemical shifts that reflect the electronic environment around the phosphorus atoms [3]. The compound displays a red photoluminescence with λmax = 650 nm at room temperature, which is attributed to a nickel-to-triphenylphosphine metal-to-ligand charge transfer transition [4].

The backbonding interaction involves electron donation from filled nickel d orbitals to the π* antibonding orbitals of the carbonyl ligands. This electron transfer weakens the carbon-oxygen bond, as evidenced by the reduced carbonyl stretching frequencies compared to free carbon monoxide [2]. The extent of backbonding depends on the electron density at the nickel center, which is influenced by the electronic properties of the triphenylphosphine ligands [2].

Comparative Density Functional Theory Studies with Analogous Nickel Complexes

Computational studies using density functional theory have provided valuable insights into the electronic structure of bis(triphenylphosphine)dicarbonylnickel and its analogous complexes [5]. These calculations typically employ functionals such as CAM-B3LYP and wB97XD with appropriate basis sets to accurately describe the electronic properties of the metal complex [5].

The electronic structure calculations reveal that the compound follows the 18-electron rule, with the nickel center in the formal zero oxidation state coordinated by two two-electron donor carbonyl ligands and two triphenylphosphine ligands [6]. The molecular orbital analysis shows significant mixing between nickel d orbitals and ligand orbitals, particularly in the highest occupied molecular orbital and lowest unoccupied molecular orbital regions [5].

Comparative studies with analogous metal complexes, such as bis(triphenylphosphine)dicarbonylpalladium and bis(triphenylphosphine)dicarbonylplatinum, reveal systematic trends in electronic structure and bonding [7]. The nickel complex exhibits stronger π-backbonding interactions compared to its palladium and platinum analogues, due to the higher energy of the nickel d orbitals relative to the heavier congeners [7].

The density functional theory calculations also provide insights into the stability and reactivity of the complex. The computed bond dissociation energies for the nickel-carbonyl and nickel-phosphorus bonds indicate that the triphenylphosphine ligands are more strongly bound than the carbonyl ligands [5]. This theoretical prediction is consistent with experimental observations regarding ligand substitution reactions [5].

Transient Intermediate Characterization via Cryogenic Trapping

The characterization of transient intermediates derived from bis(triphenylphosphine)dicarbonylnickel has been achieved through various low-temperature spectroscopic techniques [8]. Flash photolysis studies have revealed the formation of reactive excited states that can be trapped and characterized under cryogenic conditions [8].

Upon photolysis, the compound undergoes carbonyl dissociation to form coordinatively unsaturated intermediates. These species can be stabilized at low temperatures and characterized using matrix isolation techniques combined with infrared and ultraviolet-visible spectroscopy [8]. The transient intermediates exhibit modified electronic absorption spectra compared to the parent compound, reflecting changes in the coordination environment and electronic structure [8].

Cryogenic trapping experiments have identified several key intermediate species formed during ligand substitution reactions. These include monocarbonyl complexes of the type [Ni(CO)(PPh₃)₂(L)], where L represents various coordinating species [8]. The lifetimes of these intermediates range from microseconds to milliseconds, depending on the temperature and the nature of the coordinating environment [8].

The characterization of these transient species provides crucial mechanistic information about the reactivity pathways of bis(triphenylphosphine)dicarbonylnickel. The formation and decay kinetics of the intermediates have been studied using time-resolved spectroscopy, revealing the sequence of elementary steps involved in ligand substitution and catalytic processes [8].

Matrix isolation studies at liquid helium temperatures have enabled the characterization of highly reactive intermediates that would otherwise be too unstable for conventional spectroscopic analysis [8]. These studies have revealed the existence of multiple isomeric forms of the intermediate complexes, each with distinct spectroscopic signatures that provide insights into the electronic structure and bonding [8].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (90.48%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard